(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride
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Overview
Description
®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of pyridine and contains both an amino group and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-4-carboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to piperidine using hydrogen gas (H2) and a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN), Hydrogen gas (H2) with a metal catalyst
Nucleophiles: Ammonia, Amines
Major Products
Oxidation: Formation of pyridine-4-carboxylic acid
Reduction: Formation of ®-2-Amino-2-(piperidin-4-yl)ethan-1-ol
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(pyridin-3-yl)ethan-1-ol: A structural isomer with the amino group at a different position on the pyridine ring.
2-Amino-2-(pyridin-2-yl)ethan-1-ol: Another isomer with the amino group at the 2-position of the pyridine ring.
Uniqueness
®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The position of the amino group on the pyridine ring also plays a crucial role in its reactivity and applications.
Properties
IUPAC Name |
(2R)-2-amino-2-pyridin-4-ylethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAMHJAZOJEAEP-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@H](CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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